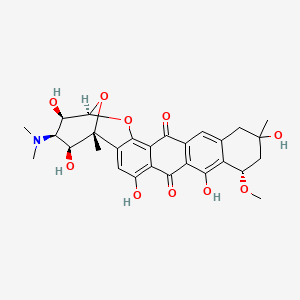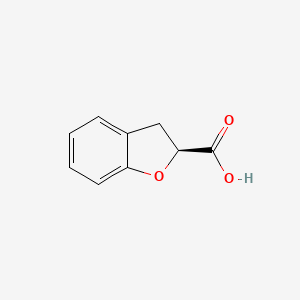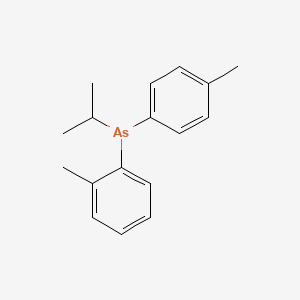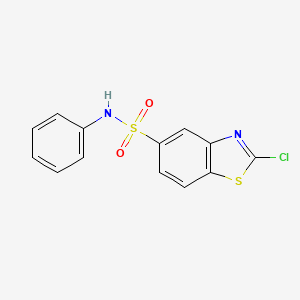
7-Dis-O-methylnogarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dis-O-methylnogarol involves several steps, starting with the modification of nogalamycin. The process typically includes the methylation of specific hydroxyl groups on the nogalamycin molecule. This is achieved through the use of methylating agents under controlled conditions to ensure the selective methylation of the desired positions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Dis-O-methylnogarol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize specific functional groups on the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups, altering the compound’s properties.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives .
Applications De Recherche Scientifique
7-Dis-O-methylnogarol has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 7-Dis-O-methylnogarol involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Nogalamycin: The parent compound from which 7-Dis-O-methylnogarol is derived.
Daunomycin: Another anthracycline antibiotic with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific methylation pattern, which enhances its stability and reduces its cardiotoxicity compared to other anthracyclines . This makes it a promising candidate for further development as a therapeutic agent.
Propriétés
Numéro CAS |
64267-47-6 |
|---|---|
Formule moléculaire |
C28H31NO10 |
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23+,25-,26+,27?,28+/m0/s1 |
Clé InChI |
LWYJUZBXGAFFLP-GHSKUSHPSA-N |
SMILES isomérique |
C[C@@]12[C@H]([C@H]([C@H]([C@@H](O1)OC3=C4C(=C(C=C23)O)C(=O)C5=C(C4=O)C=C6CC(C[C@@H](C6=C5O)OC)(C)O)O)N(C)C)O |
SMILES canonique |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)

![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)




![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)

![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)

